![molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3](/img/structure/B2776933.png)

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

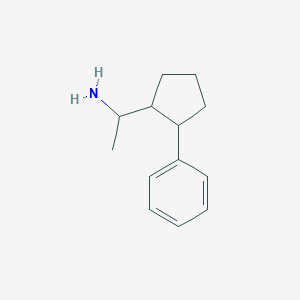

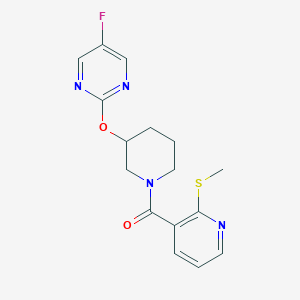

“N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide” is a complex organic compound. It appears to contain a benzene ring with a benzyloxy (benzyl ether) group, a phenyl group, and a cyclopentanecarboxamide group. The benzyloxy group is a common protecting group in organic synthesis, often used to protect alcohols . The cyclopentanecarboxamide group is a cyclic amide, which is a common motif in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyloxy group, the formation of the cyclopentanecarboxamide group, and the coupling of these groups with the phenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a benzyloxy group, a phenyl group, and a cyclopentanecarboxamide group. The presence of these groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy group could potentially be deprotected under acidic or basic conditions to yield a phenol . The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyloxy and cyclopentanecarboxamide groups could confer polarity to the compound, potentially affecting its solubility in various solvents .

科学的研究の応用

Antitubercular Potential

A study highlighted the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, suggesting their safety profile (Nimbalkar et al., 2018).

Antitumor Activity

Another research focused on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, noting its potential antitumor effect and excellent bioactivities (H. Bin, 2015).

Cytotoxic Evaluation

A different study synthesized various analogues containing N-phenyl aniline and evaluated their cytotoxic activity against human carcinoma cell lines, revealing significant inhibition for these cell lines (Walaa S. El‐serwy et al., 2016).

Mitosis Inhibition

Research on N-(1,1-dimethylpropynyl) benzamide series showed that these compounds are powerful inhibitors of mitosis in plant cells, providing insights into the control of cell division in plants (Merlin et al., 1987).

Dual Function Against Thrombosis

A study synthesized benzyloxy anilides of nipecotic and isonipecotic acids, which were potent inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These findings point towards their potential as dual-function antithrombotic drugs (de Candia et al., 2009).

Anti-Bone Cancer Activity

The synthesis and characterization of a heterocyclic compound with a benzyloxy group demonstrated significant anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Antimicrobial and Antiproliferative Properties

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides exhibited antimicrobial and antiproliferative activities, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).

Inhibition of Nitric Oxide Production

A study isolated new benzamide derivatives that effectively inhibited nitric oxide production in microglia cells, suggesting their therapeutic potential in neuroinflammation (Kim et al., 2009).

Antibacterial and Antifungal Activities

2-Benzoylamino-N-phenyl-benzamide derivatives were synthesized and exhibited inhibitory growth of bacteria and fungi, indicating their antimicrobial potential (Ighilahriz-Boubchir et al., 2017).

Inhibition of Alkaline Phosphatase and Ecto-5′-Nucleotidases

Benzamide derivatives were shown to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).

Inhibition of Monoamine Oxidase B for Parkinson's Disease Therapy

Research on benzyloxyphenyl derivatives highlighted their potent and selective inhibition of monoamine oxidase B, showing promise for Parkinson's disease therapy (Yeon et al., 2018).

将来の方向性

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .

作用機序

Target of Action

Similar compounds have been shown to interact withLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response

Mode of Action

If it indeed targets Leukotriene A-4 hydrolase, it may inhibit the enzyme’s activity, thereby modulating the inflammatory response

Biochemical Pathways

If the compound acts on Leukotriene A-4 hydrolase, it could potentially impact the leukotriene biosynthesis pathway, which plays a crucial role in mediating inflammatory responses .

Result of Action

If the compound inhibits Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response .

特性

IUPAC Name |

1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMZDHZURPZIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)

![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)

![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)

![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)